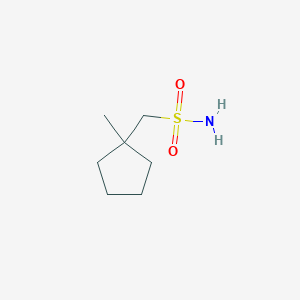

(1-Methylcyclopentyl)methanesulfonamide

Beschreibung

(1-Methylcyclopentyl)methanesulfonamide is a methanesulfonamide derivative featuring a bulky 1-methylcyclopentyl substituent attached to the sulfonamide nitrogen. Methanesulfonamides are widely studied for their stability, acidity (pKa), and applications in catalysis, pharmaceuticals, and materials science. The 1-methylcyclopentyl group likely imparts steric hindrance and modulates electronic effects, influencing reactivity and physicochemical behavior .

Eigenschaften

Molekularformel |

C7H15NO2S |

|---|---|

Molekulargewicht |

177.27 g/mol |

IUPAC-Name |

(1-methylcyclopentyl)methanesulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-7(4-2-3-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10) |

InChI-Schlüssel |

ZPBQJDXXGIGOCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCC1)CS(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopentyl)methanesulfonamide typically involves the reaction of 1-methylcyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine .

Industrial Production Methods: In an industrial setting, the production of (1-Methylcyclopentyl)methanesulfonamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methylcyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

N-Alkylation: Alkyl halides, bases such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

N-Alkylation: N-alkylated sulfonamides.

Oxidation: Sulfonic acids.

Substitution: Substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

(1-Methylcyclopentyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Methylcyclopentyl)methanesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Acidity (pKa)

The acidity of methanesulfonamides is critical for their deprotonation and reactivity in synthetic pathways.

- N-Methyl methanesulfonamide (154a) : Exhibits a pKa range of 32–35 in THF, requiring strong bases for deprotonation due to the electron-donating methyl group stabilizing the conjugate base .

- 4′-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide: The aryl and hydroxyethyl substituents likely lower the pKa compared to alkyl-substituted analogs, enhancing acidity through resonance and inductive effects .

- However, this requires experimental validation.

Stability and Reactivity

- Hydrolytic Stability : Older methanesulphonamides (e.g., unsubstituted or small alkyl variants) are prone to hydrolysis under boiling conditions . Bulky groups like 1-methylcyclopentyl likely reduce susceptibility to nucleophilic attack, enhancing stability.

- Steric Hindrance : The tert-butyl group in N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide was computationally shown to influence molecular geometry and orbital interactions, a property shared with the 1-methylcyclopentyl group .

Spectroscopic and Computational Data

- N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide : DFT calculations revealed optimized geometries, HOMO-LUMO gaps, and UV/Vis absorption spectra dominated by π→π* transitions in the aryl group .

- (1-Methylcyclopentyl)methanesulfonamide : Predicted to exhibit distinct UV/Vis spectra due to the absence of aromatic substituents. The cycloalkyl group may contribute to σ→σ* transitions at lower wavelengths compared to aryl analogs.

Comparative Data Table

Research Implications and Gaps

- Electronic Effects : Further DFT studies are needed to quantify the electron-donating/withdrawing nature of the 1-methylcyclopentyl group .

- Experimental pKa : Direct measurement of acidity for the target compound would clarify its reactivity in catalytic or pharmaceutical contexts .

- Synthetic Optimization : Modern solvents (e.g., DCM) and catalysts could improve yields compared to older benzene-based methods .

Biologische Aktivität

(1-Methylcyclopentyl)methanesulfonamide is an organosulfur compound characterized by a methanesulfonamide functional group linked to a 1-methylcyclopentyl moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structure of this compound suggests potential biological activities that are influenced by its unique steric and electronic properties.

Structural Characteristics

The structural uniqueness of (1-Methylcyclopentyl)methanesulfonamide contributes to its biological activity. The methanesulfonamide group is known for its stability and resistance to hydrolysis, making it valuable in medicinal chemistry. The electrophilic nature of the sulfonamide group enhances its reactivity towards nucleophiles and bases, which is crucial for its biological interactions.

Biological Activities

Research indicates that methanesulfonamides, including (1-Methylcyclopentyl)methanesulfonamide, exhibit a range of biological activities:

- Antimicrobial Properties : Methanesulfonamides have been studied for their antimicrobial effects. The presence of the sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Potential : Some derivatives within the sulfonamide class have shown promise in anticancer applications, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to modulation of various biochemical pathways. This can include inhibition of carbonic anhydrase or other targets relevant in disease contexts.

The mechanism by which (1-Methylcyclopentyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to either activation or inhibition of specific biological pathways, which are crucial for its pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1-Methylcyclopentyl)methanesulfonamide, it is beneficial to compare it with other compounds in the methanesulfonamide class:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Methanesulfonamide | Simple sulfonamide | Antimicrobial | Basic structure without substituents |

| N-Methylmethanesulfonamide | Methyl-substituted | Antimicrobial | Methyl group enhances solubility |

| 4-Methylbenzenesulfonamide | Aromatic sulfonamide | Anticancer | Aromatic ring increases reactivity |

| 2-Aminobenzenesulfonamide | Amino-substituted | Antimicrobial | Presence of amino group alters activity |

The cyclopentyl structure of (1-Methylcyclopentyl)methanesulfonamide may impart distinct steric and electronic properties compared to linear or aromatic sulfonamides, potentially enhancing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.